3-Bromo-6-hydroxy-7-azaindole is a heterocyclic compound belonging to the class of azaindoles, which are known for their diverse biological activities and applications in medicinal chemistry and drug discovery. This compound features a bromine atom and a hydroxyl group at specific positions on the azaindole framework, contributing to its unique chemical properties and potential therapeutic uses. The compound's systematic name reflects its structural characteristics, which include nitrogen atoms integrated into the indole-like ring system.
3-Bromo-6-hydroxy-7-azaindole can be sourced from various chemical databases and literature, including PubChem and scientific journals focused on organic synthesis and medicinal chemistry. It is classified under heterocyclic compounds, specifically as an azaindole derivative, which is characterized by the presence of nitrogen atoms in the aromatic ring structure. This classification is significant due to the implications for biological activity and potential applications in pharmaceuticals.
The synthesis of 3-Bromo-6-hydroxy-7-azaindole typically involves several key methods:
These methods highlight the versatility of synthetic strategies employed in the preparation of this compound, emphasizing its relevance in organic synthesis.
The molecular structure of 3-Bromo-6-hydroxy-7-azaindole can be described using its chemical formula . The structural features include:
This structural data provides insight into the compound's potential interactions in biological systems.
3-Bromo-6-hydroxy-7-azaindole undergoes various chemical reactions that are essential for its functionalization and application:
These reactions are crucial for developing new compounds with tailored biological activities.
The mechanism of action for 3-Bromo-6-hydroxy-7-azaindole primarily revolves around its role as a kinase inhibitor. The compound binds to specific protein kinases, inhibiting their activity, which plays a vital role in regulating cellular processes such as growth and apoptosis. This interaction often involves:
Understanding this mechanism is critical for exploring its therapeutic potential.
These properties are essential for practical applications in laboratory settings.
3-Bromo-6-hydroxy-7-azaindole has several significant applications:
These applications underscore the compound's versatility and importance in scientific research and development.
Azaindoles represent a class of nitrogen-rich heterocyclic scaffolds that serve as privileged bioisosteres in modern drug design. These bicyclic frameworks consist of a pyrrole ring fused to a pyridine ring, differing from indoles by the strategic replacement of a carbon atom with nitrogen. This substitution profoundly alters their physicochemical properties, including lipophilicity, solubility, pKa, and hydrogen-bonding capacity . The 7-azaindole isomer (1H-pyrrolo[2,3-b]pyridine) has emerged as a particularly valuable indole surrogate due to its ability to form bidentate hydrogen bonds with kinase hinge regions, mimicking the adenine ring of ATP [7]. This property underpins its utility in designing kinase inhibitors targeting the ATP-binding site. Additionally, the electron-deficient pyridine ring enhances metabolic stability and reduces susceptibility to oxidative degradation compared to indole, addressing key pharmacokinetic challenges [3]. The scaffold's versatility is demonstrated in diverse therapeutic areas, including oncology (kinase inhibition), virology (antiviral agents), and immunology (immunomodulators), where it fine-tunes drug-target interactions and optimizes ADME-Tox profiles [7] [8].
Table 1: Key Physicochemical Properties of Azaindole Isomers Compared to Indole
Scaffold | Lipophilicity (logP) | pKa (Pyridine N) | Hydrogen Bond Donor Capacity | Hydrogen Bond Acceptor Capacity |
---|---|---|---|---|
Indole | 2.14 | N/A | 1 | 1 |
4-Azaindole | 1.45 | 5.6 | 1 | 2 |
5-Azaindole | 1.38 | 6.1 | 1 | 2 |
6-Azaindole | 1.25 | 6.8 | 1 | 2 |
7-Azaindole | 1.07 | 3.8 | 1 | 2 |
Among the four azaindole isomers, 7-azaindole dominates medicinal chemistry applications, particularly in kinase inhibitor development. Statistical analysis of chemical databases reveals striking disparities: Over 100,000 structures incorporate the 7-azaindole framework, significantly exceeding the 34,762 structures containing 6-azaindole, 16,505 with 4-azaindole, and 13,632 with 5-azaindole . Commercial availability follows this trend, with 7-azaindole derivatives being twice as prevalent as other isomers. Patent activity further underscores this preference, with 2,863 patents featuring 7-azaindoles compared to 1,756 for 6-azaindole, 1,187 for 4-azaindole, and 961 for 5-azaindole . This dominance stems from three key factors:
Table 2: Commercial and Research Prevalence of Azaindole Isomers
Isomer | Chemical Structures (Reaxys) | Commercially Available | Patents | Primary Therapeutic Applications |
---|---|---|---|---|
4-Azaindole | 9,701 | 707 | 586 | Antiviral agents, Antibacterials |
5-Azaindole | 8,058 | 639 | 477 | Serotonin receptor modulators |
6-Azaindole | 27,655 | 1,116 | 890 | Kinase inhibitors, Anticancer agents |
7-Azaindole | 58,082 | 3,503 | 2,026 | Kinase inhibitors (Oncology, Immunology) |
The 7-azaindole scaffold has played a transformative role in kinase inhibitor development, with its historical significance anchored in three key milestones. First, the FDA approval of vemurafenib in 2011 marked the clinical validation of 7-azaindole-based kinase inhibitors. This BRAF^(V600E) inhibitor revolutionized metastatic melanoma treatment, demonstrating that 7-azaindole could form critical hinge interactions (N-H...C=O and C=O...H-N) with the kinase domain, achieving potent and selective inhibition [4] [7]. Second, the discovery of GSK1070916 (a 7-azaindole-based Aurora B/C inhibitor) exemplified the scaffold's versatility. Its synthesis involved sequential Suzuki couplings on a 7-azaindole core, showcasing efficient derivatization at C-3 and C-4 positions to optimize potency and selectivity . Third, recent advances in PI3Kγ inhibitors (e.g., compound 12, IC₅₀ = 3.4 nM) highlight the scaffold's adaptability in immunooncology. X-ray crystallography revealed that 7-azaindole derivatives engage kinases through three distinct binding modes:
The synthesis of 3-bromo-6-hydroxy-7-azaindole (CAS: 1190322-14-5) epitomizes targeted derivatization strategies for this scaffold. Patent CN112939968A describes an improved route avoiding hazardous reagents like butyllithium, employing Grignard chemistry and borate intermediates to enhance safety and yield [6]. This compound serves as a versatile intermediate for synthesizing kinase inhibitors targeting SRC, PI3Kγ, and ALK, where the C-3 bromine enables cross-coupling and the C-6 hydroxy group provides a handle for etherification or hydrogen-bonding interactions [6] [10].
Table 3: Clinically Significant 7-Azaindole Kinase Inhibitors and Their Binding Modes
Inhibitor | Kinase Target(s) | Clinical Status | 7-Azaindole Binding Mode | Key Synthetic Intermediate |
---|---|---|---|---|
Vemurafenib | BRAF^(V600E) | FDA-approved (2011) | Normal (Hinge binder) | 5-Bromo-7-azaindole |
Pexidartinib | CSF1R, FLT3, KIT | FDA-approved (2019) | Flipped | 3-Iodo-7-azaindole |
Decernotinib | JAK3 | Phase II | Non-hinge | 6-Hydroxy-7-azaindole |
IPI-549 | PI3Kγ | Phase I/II | Normal | 3-Bromo-6-hydroxy-7-azaindole |
GSK1070916 | Aurora B/C | Phase II | Flipped | 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0